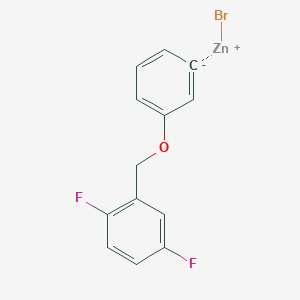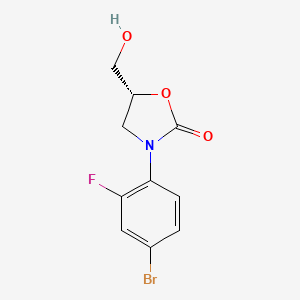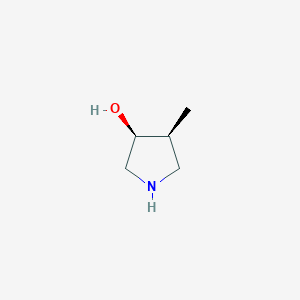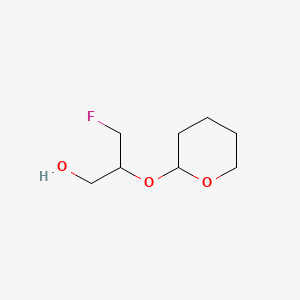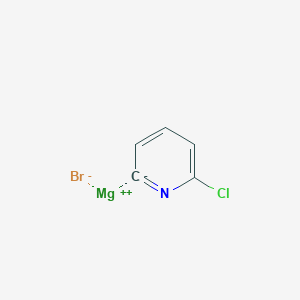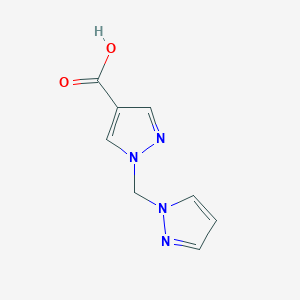
1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyrazole and formaldehyde, followed by carboxylation . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various pyrazole derivatives with different functional groups .
Scientific Research Applications
1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives such as:
- 1H-pyrazole-3-carboxylic acid
- 1H-pyrazole-5-carboxylic acid
- 1H-pyrazole-4-carboxamide
Uniqueness
What sets this compound apart is its unique structure, which allows for versatile chemical modifications and a wide range of biological activities.
Properties
CAS No. |
1263211-59-1 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c13-8(14)7-4-10-12(5-7)6-11-3-1-2-9-11/h1-5H,6H2,(H,13,14) |
InChI Key |
JVDQDXACRWLLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


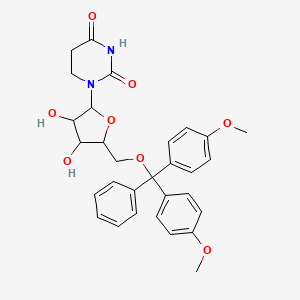
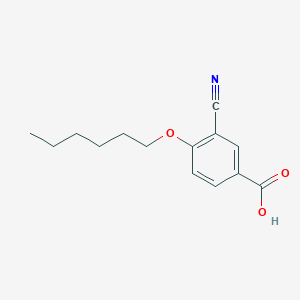
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
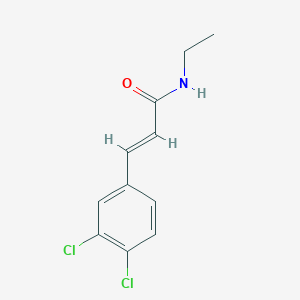
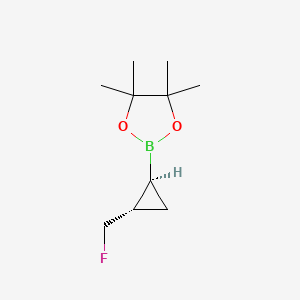
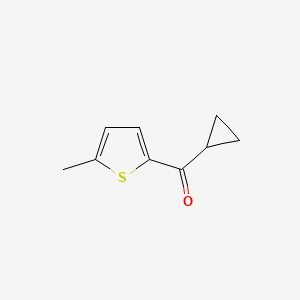
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
